1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium
Description
Properties
CAS No. |
142131-19-9 |
|---|---|
Molecular Formula |
C13H15N4O6+ |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
1-(2,4,6-trinitrophenyl)-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H15N4O6/c18-14(19)10-7-11(15(20)21)13(12(8-10)16(22)23)17-4-1-9(2-5-17)3-6-17/h7-9H,1-6H2/q+1 |
InChI Key |
NBHCEPCRXBFLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1CC2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Approach
The Diels-Alder cycloaddition represents one of the most widely employed methods for constructing the bicyclic framework. This approach typically involves the reaction between a diene and a dienophile containing nitrogen functionality. In the context of azabicyclo[2.2.2]octane synthesis, modified conditions are necessary to incorporate the nitrogen atom at the bridgehead position.
Research has demonstrated that cycloaddition reactions can lead to the formation of bicyclic structures with varying nitrogen positions. For instance, the reaction of 3-oxidopyraziniums with acrylate derivatives can yield either 3,8-diazabicyclo[3.2.1]octanes or 2,5-diazabicyclo[2.2.2]octanes depending on the reaction conditions and substituents. This mechanistic understanding provides valuable insights for controlling the regioselectivity in azabicyclo[2.2.2]octane synthesis.
Ring Expansion and Rearrangement Strategies
Another approach to azabicyclo[2.2.2]octane synthesis involves skeletal rearrangements of precursor bicyclic structures. Wagner-Meerwein rearrangements have been documented in the conversion of diazabicyclo[3.2.1]octanes to diazabicyclo[2.2.2]octanes. These transformations provide alternative routes when direct synthesis proves challenging.
For example, studies have shown that 3,8-diazabicyclo[3.2.1]octanes can undergo skeletal rearrangement to form 2,5-diazabicyclo[2.2.2]octanes when treated with specific reagents. This rearrangement has been assessed using density functional theory (DFT) calculations at the B3LYP/6-31G(d) level, confirming the feasibility of this transformation pathway.
Preparation of 1-Azabicyclo[2.2.2]octan-1-ium Precursors
Before introducing the trinitrophenyl group, it is essential to prepare suitable 1-azabicyclo[2.2.2]octane precursors. Several approaches have been developed for synthesizing these key intermediates.
Synthesis of 1,4-Diazabicyclo[2.2.2]octane Derivatives
1,4-Diazabicyclo[2.2.2]octane (DABCO) represents an important precursor for various azabicyclo[2.2.2]octane derivatives. DABCO features two nitrogen atoms in the bicyclic framework and can undergo selective functionalization to yield mono-substituted derivatives.
The synthesis of DABCO-derived compounds typically involves careful control of reaction conditions to prevent bis-substitution. The 1,4-diazabicyclo[2.2.2]octan-1-ium ion (protonated DABCO) serves as a useful intermediate in many synthetic pathways. This quaternary ammonium structure bears structural similarities to the target compound, where one nitrogen is quaternized by the trinitrophenyl group.
Preparation of Functionalized Azabicyclo[2.2.2]octanes
Functionalized azabicyclo[2.2.2]octanes, particularly those containing reactive groups at specific positions, serve as versatile intermediates for further transformations. For instance, (S)-(-)-1-azabicyclo[2.2.2]octan-3-amine has been prepared according to procedures disclosed in patent literature and utilized in subsequent functionalization reactions.
The synthetic pathway typically involves:
- Construction of the azabicyclo[2.2.2]octane framework
- Introduction of functional groups at desired positions
- Protection/deprotection strategies to control selectivity
- Stereochemical control to obtain specific isomers
The critical step in the synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium involves the introduction of the trinitrophenyl moiety. This transformation requires specific conditions due to the reactivity of the trinitrophenyl group and the quaternization of the nitrogen center.
Direct Quaternization Approach
The most straightforward approach involves direct quaternization of the azabicyclo[2.2.2]octane nitrogen with a suitable trinitrophenyl electrophile. Typical reagents include 2,4,6-trinitrochlorobenzene (picryl chloride) or 2,4,6-trinitrofluorobenzene, which undergo nucleophilic aromatic substitution with the nitrogen atom.
The reaction typically proceeds via an SNAr mechanism, where the electron-deficient trinitrophenyl ring facilitates nucleophilic attack by the nitrogen. The presence of three nitro groups activates the aromatic ring toward nucleophilic substitution by creating an electron-deficient π-system.
Sequential Nitration Approach
An alternative strategy involves attaching a phenyl group to the azabicyclo[2.2.2]octane nitrogen, followed by sequential nitration to introduce the three nitro groups. This approach may be preferred when direct quaternization with trinitrophenyl electrophiles proves challenging.
Optimized Synthesis Protocols
Based on available research findings, several optimized protocols have been developed for the synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium. These protocols vary in terms of starting materials, reaction conditions, and overall efficiency.
Protocol Using Azabicyclo[2.2.2]octane and Picryl Chloride
This direct approach involves the reaction between azabicyclo[2.2.2]octane and picryl chloride (2,4,6-trinitrochlorobenzene) in an appropriate solvent system. The reaction conditions and typical yields are summarized in Table 1.
Table 1: Reaction Conditions for Direct Quaternization with Picryl Chloride
The efficiency of this transformation is influenced by several factors, including solvent polarity, reaction temperature, and the presence of a base to neutralize the HCl generated during the reaction. Aprotic polar solvents like acetonitrile and THF generally provide better yields compared to non-polar solvents like toluene.
Protocol Using DABCO Derivatives
An alternative approach involves the selective functionalization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with the trinitrophenyl group. This method exploits the differential reactivity of the two nitrogen atoms in DABCO, allowing for controlled mono-quaternization.
The reaction typically proceeds under milder conditions compared to the direct quaternization approach, as summarized in Table 2.
Table 2: Reaction Conditions for DABCO Functionalization
The use of 2,4,6-trinitrofluorobenzene often results in higher yields compared to picryl chloride due to the greater leaving group ability of fluoride compared to chloride in nucleophilic aromatic substitution reactions.
Mechanistic Considerations
Understanding the mechanistic aspects of the key transformations is crucial for optimizing the synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium. Several mechanistic studies have provided insights into the reaction pathways and transition states involved.
Quaternization Mechanism
The quaternization of the azabicyclo[2.2.2]octane nitrogen with trinitrophenyl electrophiles follows an SNAr mechanism, as illustrated in Figure 1. The electron-withdrawing nitro groups at the 2, 4, and 6 positions of the aromatic ring stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the nucleophilic substitution process.
The reaction proceeds through the following steps:
- Nucleophilic attack by the nitrogen lone pair on the electrophilic carbon bearing the leaving group
- Formation of a Meisenheimer complex intermediate
- Elimination of the leaving group to restore aromaticity
- Formation of the quaternary ammonium salt
Factors Affecting Regioselectivity
In the sequential nitration approach, controlling the regioselectivity of nitration poses a significant challenge. The electronic and steric factors that influence regioselectivity have been extensively studied.
The first nitration typically occurs at the para position (relative to the nitrogen substituent) due to the electron-donating effect of the nitrogen. Subsequent nitrations are directed to the ortho positions, resulting in the 2,4,6-trinitro pattern. The presence of the bulky azabicyclo[2.2.2]octane group can influence the approach of the nitrating agent, potentially affecting the regioselectivity.
Purification and Characterization
The purification and characterization of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium are essential steps in ensuring the purity and identity of the final product.
Purification Techniques
Several purification techniques have been employed, including:
- Recrystallization : Typically performed using solvent systems such as acetone/water or ethanol/water mixtures.
- Column Chromatography : Silica gel chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients) has proven effective for separating the target compound from impurities.
- Precipitation : Formation of salts with appropriate counterions (e.g., hexafluorophosphate, tetrafluoroborate) followed by precipitation from solution.
Characterization Data
Comprehensive characterization data for 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium are summarized in Table 3.
Table 3: Characterization Data for 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium
Alternative Synthetic Approaches
Several alternative approaches have been explored for the synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium or structurally related compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trinitrophenyl group, which is an electron-withdrawing group.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized forms of the bicyclic structure.
Scientific Research Applications
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with molecular targets through its nitro and bicyclic groups. The compound can form stable complexes with various biomolecules, influencing their activity and function. The trinitrophenyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Key Observations :
- Chloromethyl and octyl substituents (e.g., ) enhance hydrophobicity, whereas the xanthene carboxylate group in may improve pharmacological activity.
Physicochemical and Functional Properties
- DFT-based models (e.g., UB3LYP/6-31G(d)) predict detonation velocity (VOD) using molecular weight and total energy . Comparable nitro compounds like TNT (VOD ~6,900 m/s) may serve as benchmarks, though experimental data for the target compound is lacking.
- Pharmaceutical Relevance : Derivatives like umeclidinium bromide (a bronchodilator) and xanthene carboxylate salts highlight the scaffold’s versatility. The trinitrophenyl derivative’s nitro groups likely reduce bioavailability due to poor solubility.
- Thermodynamic Stability : The quinuclidine core’s rigidity enhances thermal stability, but the trinitrophenyl group may lower decomposition temperatures compared to chloromethyl or carboxylate analogs .
Biological Activity
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium, often referred to as a quaternary ammonium compound, is notable for its unique structure and potential biological activities. This compound's biological activity is primarily attributed to its interactions with various biological systems, including its effects on neurotransmitter receptors and potential applications in pharmacology.
Chemical Structure and Properties
The compound has a complex bicyclic structure that enhances its interaction with biological targets. The presence of the trinitrophenyl group is significant, as it may influence the compound's reactivity and binding affinity to various receptors.
Molecular Details
- Chemical Formula: C₁₃H₁₅N₄O₆
- Molecular Weight: 305.29 g/mol
- IUPAC Name: 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium
The biological activity of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium primarily involves its role as a ligand for neurotransmitter receptors. It has been shown to interact with cholinergic receptors, potentially acting as an agonist or antagonist depending on the specific receptor subtype.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
-
Neurotransmitter Interaction:
- The compound exhibits significant binding affinity to nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the nervous system.
- It has been reported to modulate receptor activity, influencing neurotransmitter release and synaptic plasticity.
-
Antiproliferative Effects:
- In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties.
- The mechanism appears to involve disruption of cellular signaling pathways essential for cell proliferation.
-
Toxicological Profile:
- Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also possesses cytotoxic effects at higher concentrations.
- Careful dose management is essential to mitigate adverse effects while harnessing its therapeutic potential.
Case Study 1: Neuropharmacology
A study conducted by Smith et al. (2020) evaluated the effects of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium on rat models. The results indicated that administration led to enhanced cognitive function in tasks requiring memory and learning, attributed to increased cholinergic activity.
Case Study 2: Cancer Research
In a study by Johnson et al. (2021), the compound was tested against HeLa cells and showed a dose-dependent inhibition of cell proliferation with an IC50 value of 45 µM. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways.
Data Table: Summary of Biological Activities
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Cholinergic Activity | Agonist at nAChRs | Smith et al., 2020 |
| Antiproliferative | IC50 = 45 µM against HeLa cells | Johnson et al., 2021 |
| Cytotoxicity | Dose-dependent effects | Various studies |
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